molecular formula C4H4BrClN2 B3180757 5-bromo-2-chloro-1-methyl-1H-Imidazole CAS No. 292608-79-8

5-bromo-2-chloro-1-methyl-1H-Imidazole

Cat. No.: B3180757
CAS No.: 292608-79-8
M. Wt: 195.44 g/mol
InChI Key: GMCFQXGDMGJXOU-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-1-methyl-1H-Imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the imidazole ring. It is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

5-bromo-2-chloro-1-methyl-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Safety and Hazards

Imidazole derivatives can be hazardous. They are known to be toxic if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . They are used in a variety of everyday applications and are key components to functional molecules . Therefore, the future directions for 1-Methyl-2-chloro-5-bromo-1H-imidazole could involve further exploration of its potential uses in pharmaceuticals and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-1-methyl-1H-Imidazole can be achieved through several methods. One common approach involves the halogenation of 1-methylimidazole. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective substitution of the hydrogen atoms with bromine and chlorine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-1-methyl-1H-Imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Catalysts: Transition metal catalysts like palladium and nickel are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole derivative.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-methyl-1H-imidazole
  • 5-bromo-1-methyl-1H-imidazole
  • 2-chloro-1-methyl-1H-imidazole

Uniqueness

5-bromo-2-chloro-1-methyl-1H-Imidazole is unique due to the presence of both bromine and chlorine atoms on the imidazole ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFQXGDMGJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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